- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)
96551-22-3 structure
Product Name:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Número CAS:96551-22-3
MF:C14H17NO3
Megavatios:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
Update Time:2025-06-14
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- Renchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- Clave inchi: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- Sonrisas: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
Atributos calculados
- Calidad precisa: 247.12100
- Masa isotópica única: 247.12084340g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 3
- Complejidad: 311
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 51.5
- Xlogp3: 2.4
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: No data available
- Punto de fusión: No data available
- Punto de ebullición: 396°C at 760 mmHg
- Punto de inflamación: 193.3℃
- índice de refracción: 1.553
- PSA: 51.46000
- Logp: 2.91680
- Presión de vapor: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-1g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-5g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 5g |
457.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-250mg |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 250mg |
77CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842959-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
521.10 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-1g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 1g |
220.49CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-5g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 5g |
805.64CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-25g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 25g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-100g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 100g |
10854.94CNY | 2021-05-08 | |
| Matrix Scientific | 043167-500mg |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 500mg |
$102.00 | 2023-09-09 | |
| Matrix Scientific | 043167-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 1g |
$157.00 | 2023-09-09 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
Referencia
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
Referencia
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referencia
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Referencia
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
Referencia
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
Referencia
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Referencia
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
Referencia
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referencia
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
Referencia
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride
Referencia
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
Referencia
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Indole-3-carboxaldehyde
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Número de pedido:A15942
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:04
Precio ($):394.0/1403.0
Correo electrónico:sales@amadischem.com
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Literatura relevante
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos Indoles y derivados ácidos indolcarboxílicos
- Disolventes y Químicos Orgánicos Compuestos Orgánicos Compuestos heterocíclicos orgánicos Indoles y derivados Ácidos indolcarboxílicos y derivados ácidos indolcarboxílicos
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):394.0/1403.0